molecular formula C14H13BrN2O3 B5698683 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile

3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile

Cat. No. B5698683
M. Wt: 337.17 g/mol
InChI Key: MJLWFPXVPOYHOQ-YRNVUSSQSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as BHMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHMC belongs to the family of acrylonitrile derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood. However, it is believed that 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile inhibits the growth of cancer cells, fungi, and bacteria. 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile also has several limitations. It is unstable in acidic and basic conditions and may undergo hydrolysis, which can affect its biological activity. In addition, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has poor solubility in water, which can limit its use in biological assays.

Future Directions

There are several future directions for the study of 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One direction is to investigate the structure-activity relationship of 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile and its analogs to identify more potent and selective compounds for use in medicinal chemistry. Another direction is to explore the potential use of 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile in the development of organic electronics and sensors. Finally, further studies are needed to determine the potential use of 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile in the removal of heavy metals from contaminated water.
Conclusion:
In conclusion, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been synthesized using different methods and has been extensively studied for its potential biological activity. Further studies are needed to fully understand the mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile and to identify more potent and selective compounds for use in medicinal chemistry.

Synthesis Methods

3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine-4-carbaldehyde in the presence of acetic acid, followed by the addition of acrylonitrile. The Michael addition reaction involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine-4-carbaldehyde in the presence of sodium hydroxide, followed by the addition of acrylonitrile.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been investigated for its anticancer, antifungal, and antibacterial activities. In materials science, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been studied for its potential use in the development of organic electronics and sensors. In environmental science, 3-(5-bromo-2-hydroxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been investigated for its potential use in the removal of heavy metals from contaminated water.

properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-12-1-2-13(18)10(8-12)7-11(9-16)14(19)17-3-5-20-6-4-17/h1-2,7-8,18H,3-6H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLWFPXVPOYHOQ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

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